An In-depth Technical Guide to 1,1,2-Trimethyl-1H-benzo[e]indole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,1,2-Trimethyl-1H-benzo[e]indole: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,1,2-trimethyl-1H-benzo[e]indole, a heterocyclic compound of significant interest in materials science and medicinal chemistry. We will delve into its fundamental properties, a robust synthesis protocol, key chemical reactions, and its principal applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Nomenclature
The benzo[e]indole scaffold is a nitrogen-containing polycyclic aromatic hydrocarbon that serves as a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science. Its extended π-conjugated system imparts unique photophysical properties that are leveraged in the development of advanced functional materials.
Clarification on Isomeric Nomenclature:
The topic of this guide is the compound registered under CAS Number 41532-84-7 . While the user request specified "1,2,3-Trimethyl-3H-benzo[e]indole," the vast majority of published scientific literature and commercially available material pertains to the isomer with CAS 41532-84-7. This compound is most accurately identified by the IUPAC name 1,1,2-trimethyl-1H-benzo[e]indole . It is also commonly listed under several synonyms which should be recognized by researchers:
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2,3,3-Trimethyl-3H-benzo[e]indole
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2,3,3-Trimethyl-4,5-benzo-3H-indole
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1,1,2-Trimethylbenz[e]indole
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1,1,2-Trimethylnaphtho[1,2-d]pyrrole[1]
This guide will proceed using the IUPAC name and the primary CAS number 41532-84-7 to ensure clarity and accuracy.
Physicochemical Properties
1,1,2-Trimethyl-1H-benzo[e]indole is typically supplied as a crystalline powder. Its core properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 41532-84-7 | [2] |
| Molecular Formula | C₁₅H₁₅N | [2] |
| Molecular Weight | 209.29 g/mol | [2] |
| Appearance | Light yellow to brown crystalline powder | [1][3][4] |
| Melting Point | 111-119 °C | [1][3] |
| Purity | ≥95-98% (typically by HPLC) | [1][3] |
| Solubility | Soluble in organic solvents like acetonitrile, chloroform, and ethanol. | |
| Storage | Store in a cool, dry place (2-8°C recommended), tightly sealed, under an inert atmosphere (e.g., Nitrogen) and protected from light. |
Molecular Structure and Spectroscopic Analysis
3.1 Molecular Structure
The structure consists of a naphthalene system fused to a pyrrole ring, with three methyl groups at the C1 (gem-dimethyl) and C2 positions of the indole core. This substitution pattern provides steric hindrance that can enhance the stability and solubility of its derivatives.
Caption: Molecular Structure of 1,1,2-Trimethyl-1H-benzo[e]indole.
3.2 Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below is a summary of expected analytical data.
| Technique | Data Summary |
| ¹H NMR | (400 MHz, CDCl₃): Spectral data is available from chemical suppliers. The spectrum will show characteristic signals for the three methyl groups (singlets) and multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the naphthalene ring system. |
| ¹³C NMR | Spectral data is available from chemical suppliers.[2] The spectrum will display signals for the methyl carbons, the quaternary C1 carbon, and a series of sp² carbons corresponding to the fused aromatic rings. |
| Mass Spec. (MS) | Molecular Ion (M⁺): m/z ≈ 209.12. Key Fragments: MS/MS data shows major fragments at m/z 194.10 ([M-CH₃]⁺) and 180.08, corresponding to the loss of methyl groups and subsequent rearrangements.[2] |
| Infrared (IR) | The spectrum will exhibit characteristic C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1450-1650 cm⁻¹), and C-N stretching (~1300-1350 cm⁻¹).[2] |
Chemical Synthesis
The most reliable and common method for synthesizing the benzo[e]indole scaffold is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. For 1,1,2-trimethyl-1H-benzo[e]indole, the precursors are 1-naphthylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).
4.1 Required Reagents and Equipment
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Reagents: 1-Naphthylhydrazine (or its hydrochloride salt), 3-methyl-2-butanone, an acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or glacial acetic acid), and appropriate solvents for workup (e.g., water, ethyl acetate, hexane).
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Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating, ice bath, separation funnel, and rotary evaporator. Standard personal protective equipment (PPE) is mandatory.
4.2 Step-by-Step Experimental Protocol
Expert Insight: The choice of acid catalyst is crucial. While strong Brønsted acids like HCl can be used, they can sometimes lead to side reactions. Polyphosphoric acid is often an excellent choice as it serves as both the catalyst and the solvent at elevated temperatures, driving the reaction to completion.
Step 1: Hydrazone Formation The first step is the condensation of 1-naphthylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone. This is often done in situ at the beginning of the Fischer cyclization.
Step 2: Acid-Catalyzed Cyclization (Indolization)
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In a round-bottom flask, combine 1-naphthylhydrazine hydrochloride (1 equivalent) and 3-methyl-2-butanone (1.1 equivalents).
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Add glacial acetic acid as the solvent and catalyst.
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Stir the mixture at room temperature or gentle heat (40-60°C) until thin-layer chromatography (TLC) indicates the consumption of the starting materials and formation of the product.
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Basify the solution carefully with a base (e.g., NaOH or Na₂CO₃ solution) to neutralize the acid.
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The product will often precipitate as a solid. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 1,1,2-trimethyl-1H-benzo[e]indole.
4.3 Synthesis Workflow Diagram
Caption: Workflow for the Fischer Indole Synthesis of the target compound.
Reactivity and Derivatization
5.1 General Reactivity
The 1,1,2-trimethyl-1H-benzo[e]indole core has several reactive sites. The nitrogen atom is nucleophilic, and the extended aromatic system is susceptible to electrophilic attack. The C2-methyl group is activated and can participate in condensation reactions after quaternization of the nitrogen.
5.2 Key Reactions
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N-Quaternization: The indole nitrogen can be alkylated with agents like methyl iodide or dimethyl sulfate. This is a critical step in the synthesis of cyanine dyes, as it forms a positively charged benzo[e]indolium salt. This salt activates the C2-methyl group, making its protons acidic and enabling condensation reactions.
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Electrophilic Aromatic Substitution: The naphthalene ring system can undergo electrophilic substitution. For example, sulfonation can introduce a sulfonic acid group, significantly altering solubility and electronic properties.
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Knoevenagel Condensation: After N-quaternization, the activated C2-methyl group can react with aldehydes or other carbonyl compounds in a Knoevenagel-type condensation to form new C-C double bonds, extending the π-conjugation. This is the foundational reaction for creating a vast array of functional dyes.
5.3 Reactivity Pathway Diagram
Caption: Key reactivity pathways of 1,1,2-trimethyl-1H-benzo[e]indole.
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the unique properties of the benzo[e]indole core.
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Intermediate for Functional Dyes: It is a pivotal precursor in the synthesis of cyanine and squaraine dyes. These dyes are known for their sharp absorption bands and high molar absorptivity, making them essential for applications like photosensitizers in photodynamic therapy and as components in organic electronics.
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Precursor for Fluorescent Probes: Its derivatives are widely used to construct fluorescent probes for bioimaging. By attaching specific recognition moieties, these probes can be designed to detect ions, reactive oxygen species, or disease biomarkers in vivo. Its extended aromatic system allows for the development of near-infrared (NIR) probes, which are highly valuable for deep-tissue imaging.
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Materials Science: The photophysical properties of benzo[e]indole derivatives make them attractive for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune their electronic properties through derivatization allows for the creation of materials with optimized charge transport and light emission efficiencies.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed. The following information is a summary based on available Safety Data Sheets (SDS).
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GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261 & P271: Avoid breathing dust and use only in a well-ventilated area.
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P264: Wash hands and exposed skin thoroughly after handling.
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P280: Wear protective gloves, eye protection, and face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Incompatibilities: Avoid contact with strong oxidizing agents.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Trustworthiness through Self-Validation: The protocols and data presented are grounded in established chemical principles like the Fischer Indole Synthesis. The identity of the synthesized product must always be validated through the spectroscopic methods outlined in Section 3.0, ensuring a self-validating system where the experimental outcome confirms the theoretical process.
References
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PubChem. (n.d.). 2,3,3-Trimethylbenzoindolenine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 2). Fischer indole synthesis. Retrieved from [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2509–2514. Retrieved from [Link]
